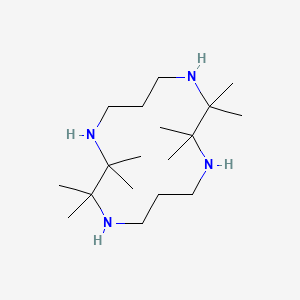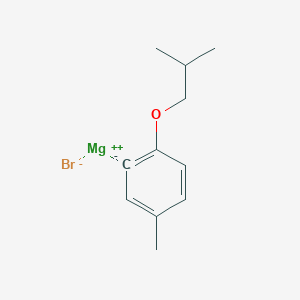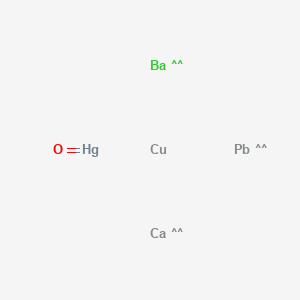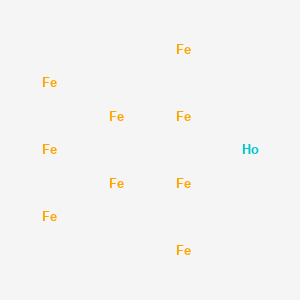
N-Hydroxy-N-phenylnonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-phenylnonanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) attached to the nitrogen atom of the amide, and a phenyl group attached to the nitrogen atom as well
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize amides, including N-Hydroxy-N-phenylnonanamide, is by reacting carboxylic acids with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
One-Pot Synthesis: A convenient one-pot synthesis method involves the use of dehydrative condensation mediated by triphenylphosphine (Ph₃P) and iodine (I₂) to form N-substituted amidoximes.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Hydroxy-N-phenylnonanamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The phenyl group attached to the nitrogen can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: N-Phenylalkanamides.
Reduction Products: N-Phenylamines.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: N-Hydroxy-N-phenylnonanamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows it to be a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-phenylnonanamide involves its interaction with molecular targets, such as enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
N-Hydroxy-N-phenyloctandiamide: Similar in structure but with a shorter carbon chain.
N-Hydroxy-N-phenylacetamide: Similar but with an acetyl group instead of a nonanoyl group.
Uniqueness: N-Hydroxy-N-phenylnonanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from shorter-chain analogs and potentially more versatile in various applications .
Propriétés
Numéro CAS |
125342-58-7 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,18H,2-6,10,13H2,1H3 |
Clé InChI |
YJUGYKBPHGKCRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)



![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)


![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)


![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
